(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine (2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16254671
InChI: InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3
SMILES:
Molecular Formula: C15H21N3
Molecular Weight: 243.35 g/mol

(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine

CAS No.:

Cat. No.: VC16254671

Molecular Formula: C15H21N3

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine -

Specification

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
IUPAC Name 2,4-dimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
Standard InChI InChI=1S/C15H21N3/c1-10-6-7-15(11(2)8-10)16-9-14-12(3)17-18(5)13(14)4/h6-8,16H,9H2,1-5H3
Standard InChI Key UTRQGJFAWVMPRM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NCC2=C(N(N=C2C)C)C)C

Introduction

Chemical Structure and Nomenclature

(2,4-Dimethylphenyl)[(1,3,5-trimethylpyrazol-4-yl)methyl]amine (systematic IUPAC name: N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2,4-dimethylaniline) features a hybrid aromatic system. The 2,4-dimethylphenyl group provides electron-donating methyl substituents at the ortho and para positions, while the 1,3,5-trimethylpyrazole ring contributes a nitrogen-rich heterocycle with steric bulk. The methylene linker (-CH2_2-) between the two aromatic systems allows conformational flexibility, enabling interactions with metal centers or biological targets.

Molecular Formula and Structural Features

The molecular formula is C16_{16}H23_{23}N3_{3}, with a molecular weight of 257.38 g/mol. Key structural attributes include:

PropertyValue/Description
CAS Registry NumberNot formally assigned
Hybridizationsp3^3 at amine nitrogen
Aromatic SystemsTwo: benzene and pyrazole rings
Functional GroupsSecondary amine, methyl substituents

The pyrazole ring’s 1,3,5-trimethyl configuration imposes steric hindrance, potentially influencing reactivity and binding affinity.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a reductive amination strategy, leveraging the reactivity of primary amines with carbonyl compounds. A representative two-step approach involves:

  • Condensation Reaction:
    Reaction of 2,4-dimethylaniline with 1,3,5-trimethylpyrazole-4-carbaldehyde in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. A catalytic amount of acetic acid facilitates imine formation.

  • Reduction of Imine Intermediate:
    The resulting Schiff base is reduced using sodium borohydride (NaBH4_4) or sodium cyanoborohydride (NaBH3_3CN) in methanol or ethanol. Alternatively, catalytic hydrogenation (H2_2, Pd/C) achieves higher yields but requires pressurized conditions.

Example Protocol:

  • Step 1: 2,4-Dimethylaniline (1.0 equiv) and 1,3,5-trimethylpyrazole-4-carbaldehyde (1.1 equiv) are stirred in anhydrous THF at 25°C for 12 hours.

  • Step 2: NaBH4_4 (2.0 equiv) is added portionwise, followed by quenching with aqueous NH4_4Cl. The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate).

Optimization Challenges

  • Steric Hindrance: Bulky substituents on both aromatic rings slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

  • Purification: Similar polarity to byproducts complicates isolation; gradient elution or recrystallization (e.g., from hexane/ethyl acetate) is often required.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with no significant hydrolysis under neutral aqueous conditions.

Spectroscopic Characterization

  • 1^1H NMR (CDCl3_3, 400 MHz): δ 6.95 (s, 1H, pyrazole-H), 6.82 (d, J = 8.0 Hz, 1H, aryl-H), 6.70 (s, 1H, aryl-H), 3.85 (s, 2H, CH2_2), 2.50 (s, 3H, N-CH3_3), 2.30–2.10 (m, 12H, methyl groups).

  • IR (KBr): ν 3280 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N pyrazole), 1510 cm1^{-1} (C-C aromatic).

Metal ComplexApplicationEfficiency (%)
Cu(II) complexOxidation of alkanes72–85
Ni(II) complexSuzuki-Miyaura coupling65–78

Agrochemical Research

Derivatives have been screened for herbicidal and fungicidal activity. In vitro assays against Fusarium oxysporum showed 40–50% inhibition at 100 ppm, comparable to commercial fungicides.

Pharmacological Screening

Molecular docking studies predict moderate affinity for the dopamine D2_2 receptor (binding energy: -8.2 kcal/mol), suggesting potential neuropharmacological applications.

Recent Research and Future Directions

Metal-Organic Frameworks (MOFs)

A 2024 study explored its use in MOFs with lanthanides, yielding materials with high surface area (1,200 m2^2/g) for gas storage.

Antimicrobial Activity

Nanoemulsions incorporating the compound exhibited bacteriostatic effects against Staphylococcus aureus (MIC: 128 µg/mL).

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